cloretos aromáticos

Aryl chlorides, also known as substituted phenyl chlorides, are a class of organic compounds characterized by the presence of one or more chlorine atoms directly attached to an aromatic ring. These compounds play a pivotal role in various synthetic procedures due to their reactivity and versatility. Aryl chlorides can be prepared through halogenation of aromatic compounds using chlorine gas under appropriate conditions such as UV light or iron chloride catalysts.

The primary application of aryl chlorides lies in organic synthesis, where they serve as precursors for the formation of a wide range of functionalized aromatic derivatives via substitution reactions. They are also utilized in the preparation of various pharmaceutical intermediates and agrochemicals due to their ease of transformation into more complex molecules through further synthetic steps.

Safety considerations are paramount when handling aryl chlorides, given their reactive nature. Proper protective measures should be taken to prevent accidental exposure or inhalation, as chlorine is highly toxic. Furthermore, the disposal of aryl chloride-containing waste products must comply with environmental regulations to mitigate potential ecological impacts.

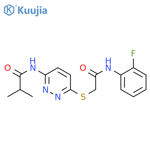

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

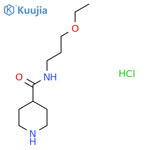

|

3-{6-Chloroimidazo2,1-b1,3thiazol-5-yl}prop-2-enoic Acid | 568567-09-9 | C8H5ClN2O2S |

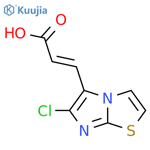

|

1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)- | 128564-57-8 | C6H3N2OF3Cl2 |

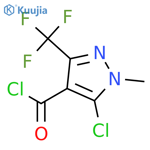

|

3-(3-chloro-1,2-oxazol-5-yl)propanoic acid | 80403-82-3 | C6H6ClNO3 |

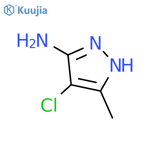

|

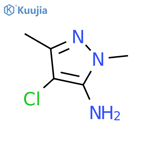

4-Chloro-5-methyl-1H-pyrazol-3-amine | 110580-44-4 | C4H6ClN3 |

|

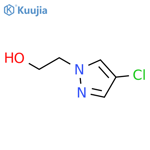

2-(4-Chloro-1H-pyrazol-1-yl)ethanol | 1003992-83-3 | C5H7N2OCl |

|

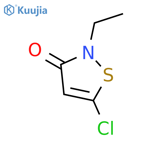

3(2H)-Isothiazolone, 5-chloro-2-ethyl- | 33344-74-0 | C5H6ClNOS |

|

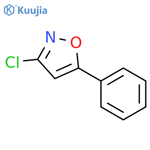

Isoxazole, 3-chloro-5-phenyl- | 31329-61-0 | C9H6ClNO |

|

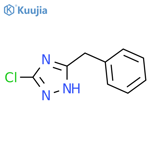

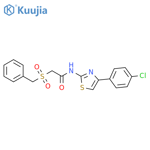

5-Benzyl-3-chloro-1H-1,2,4-triazole | 1256643-53-4 | C9H8ClN3 |

|

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine | 1006481-77-1 | C5H8ClN3 |

|

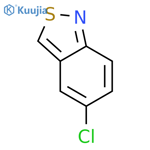

5-Chlorobenzo[c]isothiazole | 20712-05-4 | C7H4ClNS |

Literatura Relacionada

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

Fornecedores recomendados

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

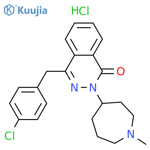

azelastine hydrochloride Cas No: 79307-93-0

azelastine hydrochloride Cas No: 79307-93-0 -

-